molecular formula C10H9Br2N3 B12543503 1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- CAS No. 143850-00-4

1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl-

Cat. No.: B12543503
CAS No.: 143850-00-4
M. Wt: 331.01 g/mol
InChI Key: YKFFBISKGMUZET-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-rich heterocyclic compounds These compounds are known for their stability and versatility in various chemical reactions

Preparation Methods

. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing 1,2,3-triazoles. The specific synthetic route for this compound involves the use of phenyl azide and propargyl bromide as starting materials, followed by bromination to introduce the bromomethyl groups .

Chemical Reactions Analysis

1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include copper(I) catalysts for cycloaddition, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- include other 1,2,3-triazole derivatives, such as:

The uniqueness of 1H-1,2,3-Triazole, 4,5-bis(bromomethyl)-1-phenyl- lies in its bromomethyl groups, which provide additional sites for chemical modification and enhance its reactivity in various applications.

Properties

CAS No.

143850-00-4

Molecular Formula

C10H9Br2N3

Molecular Weight

331.01 g/mol

IUPAC Name

4,5-bis(bromomethyl)-1-phenyltriazole

InChI

InChI=1S/C10H9Br2N3/c11-6-9-10(7-12)15(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

YKFFBISKGMUZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)CBr)CBr

Origin of Product

United States

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